1,8-Naphthyridin-3-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,8-naphthyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.2ClH/c9-7-4-6-2-1-3-10-8(6)11-5-7;;/h1-5H,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHMNKRHNCZABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418726-84-6 | |
| Record name | 1,8-naphthyridin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,8 Naphthyridin 3 Amine and Its Advanced Derivatives
Classical Approaches to the 1,8-Naphthyridine (B1210474) Ring System
Traditional methods for synthesizing the 1,8-naphthyridine core are often extensions of well-established quinoline (B57606) syntheses. These reactions typically involve the condensation and cyclization of aminopyridine precursors with carbonyl compounds. oregonstate.edu
Friedländer Condensation Reactions Applied to 1,8-Naphthyridin-3-amine (B1315231) Precursors
The Friedländer synthesis is a straightforward and high-yielding method for constructing the 1,8-naphthyridine ring system. nih.gov This reaction involves the condensation of a 2-aminopyridine (B139424) derivative containing a carbonyl group at the 3-position, such as 2-aminonicotinaldehyde, with a compound containing an active α-methylene group (e.g., a ketone or aldehyde). nih.govwikipedia.org
The reaction is typically catalyzed by acids or bases. wikipedia.org Recent advancements have focused on developing greener synthetic routes using catalysts like ionic liquids, which can act as both the solvent and catalyst, and can often be recycled. nih.govacs.org The choice of catalyst and reaction conditions can influence the regioselectivity of the condensation, especially when using unsymmetrical ketones. nih.govacs.org
The general mechanism proceeds through an initial aldol (B89426) addition of the active methylene (B1212753) compound to the aldehyde or ketone of the aminopyridine precursor. This is followed by a cyclizing condensation, where the amino group attacks the carbonyl of the second reactant, leading to the formation of the fused pyridine (B92270) ring after dehydration. wikipedia.org
Table 1: Examples of Friedländer Synthesis for 1,8-Naphthyridine Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminonicotinaldehyde | Acetone | Choline (B1196258) hydroxide (B78521), H₂O, 50°C | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |
| 2-Amino-3-pyridinecarboxaldehyde | Cyclohexanone | [Bmmim][Im], 80°C | 2,3,4,5-Tetrahydro-1H-cyclopenta[c] nih.govwikipedia.orgnaphthyridine | Moderate | nih.gov |
| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im], 80°C | 2,3-Diphenyl-1,8-naphthyridine | High | nih.govacs.org |
Gould-Jacobs Reaction for 1,8-Naphthyridine-3-carboxylate Synthesis and Subsequent Conversion
The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,8-naphthyridine derivatives, which can be further modified to produce compounds like 1,8-Naphthyridin-3-amine. researchgate.netnih.gov The process begins with the condensation of a 2-aminopyridine with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate. nih.govwikipedia.org
This initial reaction forms an intermediate, which is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether. researchgate.netnih.gov The cyclization results in the formation of an ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. researchgate.netnih.gov This ester can then be hydrolyzed to the corresponding carboxylic acid. nih.govwikipedia.org Subsequent chemical transformations, such as a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid, can be employed to convert the carboxylate group into the desired 3-amino functionality.
The mechanism involves the initial nucleophilic attack of the aminopyridine on the malonic ester derivative, followed by the elimination of an alcohol. The subsequent thermal cyclization is an intramolecular electrophilic attack of the pyridine ring onto one of the ester carbonyls, followed by elimination to form the new heterocyclic ring. wikipedia.org
Table 2: Key Steps in Gould-Jacobs Pathway to 1,8-Naphthyridine-3-carboxylates
| Starting Material | Reagent | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Diethyl ethoxymethylenemalonate | Heat | Diethyl 2-((pyridin-2-ylamino)methylene)malonate | researchgate.netnih.gov |
| Diethyl 2-((pyridin-2-ylamino)methylene)malonate | Diphenyl ether | High Temperature (e.g., 240-250°C) | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | researchgate.netnih.gov |
| Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 10% aq. NaOH | Reflux | 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | nih.gov |
Skraup-Type Reactions and Variants
The Skraup reaction, a classic method for quinoline synthesis, can be adapted for the preparation of 1,8-naphthyridines. This reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. thieme-connect.de The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the naphthyridine ring system. wikipedia.org
Variants of the Skraup synthesis, such as the Doebner-von Miller reaction, utilize α,β-unsaturated aldehydes or ketones in place of glycerol, offering a more versatile route to substituted naphthyridines. wikipedia.org The conditions for these reactions are often harsh, which can limit the scope to substrates that can withstand strong acids and high temperatures. The regioselectivity of the cyclization is dependent on the electronic properties of the starting aminopyridine. thieme-connect.de
Doebner Reaction Pathways
The Doebner reaction is another method borrowed from quinoline chemistry that can be applied to synthesize 1,8-naphthyridine derivatives, specifically those bearing a carboxylic acid group. The reaction involves the condensation of an aminopyridine, an aldehyde, and pyruvic acid. oregonstate.edu
The mechanism is believed to involve the initial formation of a Schiff base between the aminopyridine and the aldehyde, followed by the reaction with the enolate of pyruvic acid. Subsequent cyclization and dehydration/oxidation steps lead to the formation of the 1,8-naphthyridine-4-carboxylic acid. researchgate.net The success of this reaction in forming the 1,8-naphthyridine ring system, as opposed to other isomers, is influenced by the substituents on the aminopyridine ring. Electron-releasing groups on the aminopyridine can promote the desired cyclization pathway. oregonstate.edu
Modern and Advanced Synthetic Strategies for 1,8-Naphthyridin-3-amine Functionalization
While classical methods are effective for constructing the core 1,8-naphthyridine ring, modern synthetic techniques are crucial for introducing diverse functional groups, particularly at the amino position. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govwikipedia.org This reaction is highly versatile for the functionalization of the 1,8-naphthyridine system, allowing for the coupling of a halo-substituted 1,8-naphthyridine (e.g., a chloro-, bromo-, or iodo-derivative) with a wide variety of primary or secondary amines. wikipedia.orgorganic-chemistry.org
The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success and efficiency of the reaction. wikipedia.orgorganic-chemistry.org This methodology allows for the synthesis of a vast library of N-substituted 1,8-naphthyridin-3-amine derivatives from a common halo-naphthyridine precursor.
Table 3: Components of a Typical Buchwald-Hartwig Amination
| Component | Role | Examples | Reference |
|---|---|---|---|
| Aryl Halide | Electrophilic partner | 3-Bromo-1,8-naphthyridine, 3-Chloro-1,8-naphthyridine | wikipedia.org |
| Amine | Nucleophilic partner | Primary amines, secondary amines, ammonia (B1221849) equivalents | wikipedia.org |
| Palladium Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.org |
| Ligand | Stabilizes and activates the catalyst | BINAP, DPPF, Buchwald's biaryl phosphine ligands (e.g., BrettPhos) | wikipedia.orglibretexts.org |
| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, LiHMDS | libretexts.org |
| Solvent | Reaction medium | Toluene, Dioxane, THF | libretexts.org |
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,8-naphthyridine derivatives in a single step from three or more starting materials. A common and facile strategy involves the three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene compound such as malononitrile (B47326) or a cyanoacetate. nih.govacs.orgorganic-chemistry.org This method is often conducted under mild conditions at room temperature. nih.govacs.org
Various catalysts have been employed to facilitate these reactions. For instance, N-bromosulfonamides like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) have been used as effective Lewis acid catalysts, yielding products in good to high yields (65–90%). nih.gov Another catalytic system utilizes ammonium (B1175870) metavanadate in methanol (B129727) at room temperature, which also provides excellent yields. acs.org The choice of solvent can significantly impact the reaction outcome, with acetonitrile (B52724) and methanol often being identified as optimal. nih.govacs.org The key advantages of these MCRs include simple procedures, ease of purification, and, in some cases, the reusability of the catalyst. nih.gov
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine, Aromatic Aldehyde, Malononitrile/Cyanoacetate | TBBDA or PBBS | Acetonitrile | Room Temperature | 65-90% | nih.gov |
| 2-Aminopyridine, Aromatic Aldehyde, Malononitrile | Ammonium Metavanadate | Methanol | Room Temperature | up to 89% | acs.org |
| 2-Aminonicotinaldehyde, Meldrum's Acid, Alcohols | Anhydrous FeCl3 | Not Specified | Not Specified | 56-80% | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and reduced reaction times compared to conventional heating methods. acs.org This technology has been successfully applied to the synthesis of 1,8-naphthyridine derivatives. For example, the Friedlander condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group can be efficiently carried out under solvent-free conditions using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, with microwave irradiation significantly shortening the reaction time. acs.org
Other microwave-assisted protocols include the zinc chloride-catalyzed reaction between heterocyclic o-aminonitriles and cyclic ketones, which produces pyrazolo[3,4-b] nih.govacs.orgnaphthyridin-5-amines in good yields. organic-chemistry.orggoogle.com This method is noted for being environmentally friendly and having a broad scope of applicability. organic-chemistry.orggoogle.com Similarly, the synthesis of 1,8-naphthyridinyl pyrazolo[3,4-b]quinolines has been achieved by reacting 2-hydrazino-3-(4-methoxyphenyl)-1,8-naphthyridine with 2-chloroquinoline-3-carbaldehydes followed by cyclization under microwave irradiation, a process that demonstrates a tremendous enhancement in reaction rate and improved yields over conventional methods. libretexts.org
| Reaction Type | Catalyst/Reagents | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Friedlander Condensation | DABCO | Solvent-free, Microwave Irradiation | Reduced reaction time, avoids pollution | acs.org |
| Condensation of o-aminonitriles and cyclic ketones | Zinc Chloride | Microwave Irradiation | High yields, simple work-up, eco-friendly | organic-chemistry.orggoogle.com |
| Cyclization for Pyrazolo[3,4-b]quinolines | DMF/KOH | Microwave Irradiation | Tremendously enhanced reaction rate, improved yields | libretexts.org |
Organocatalytic and Metal-Free Synthetic Methodologies
In line with the principles of green chemistry, there is growing interest in developing synthetic methods that avoid the use of heavy metal catalysts. Organocatalytic and metal-free approaches for the synthesis of 1,8-naphthyridines have been successfully developed. The Friedlander reaction, a cornerstone of quinoline and naphthyridine synthesis, can be performed in water using the inexpensive and biocompatible ionic liquid choline hydroxide as a catalyst. acs.orgnih.gov This method is notable as it avoids hazardous organic solvents and toxic metal catalysts, offering a sustainable pathway with excellent yields. acs.orgnih.gov
Another organocatalytic approach employs 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) for the preparation of 2-substituted 1,8-naphthyridines from o-aminoaromatic aldehydes and unmodified methyl ketones. organic-chemistry.org Additionally, some multi-component reactions can proceed under catalyst-free conditions, further enhancing their environmental credentials. The use of basic ionic liquids as both the solvent and catalyst has also been explored, demonstrating remarkable catalytic activity and allowing for the recycling of the reaction medium.
Strategies for Dihydrochloride (B599025) Salt Formation and Purification in Synthesis
The conversion of the 1,8-naphthyridin-3-amine free base into its dihydrochloride salt is a critical step for isolation, purification, and formulation, as salt forms often exhibit improved stability and solubility.
Acid-Base Reactions for Salt Isolation
The formation of 1,8-naphthyridin-3-amine dihydrochloride is a straightforward acid-base reaction. The parent compound contains two basic nitrogen atoms within its heterocyclic structure, each capable of being protonated by a strong acid. The salt is typically prepared by treating a solution of the 1,8-naphthyridin-3-amine free base with at least two equivalents of hydrochloric acid (HCl). The HCl can be used in various forms, such as an aqueous solution or a solution in an organic solvent like dioxane or ethanol (B145695). Upon addition of the acid, the dihydrochloride salt precipitates out of the solution, allowing for its isolation by filtration. This process is driven by the significant difference in solubility between the free base and its highly polar salt form in less polar organic solvents.
Crystallization and Recrystallization Techniques for Dihydrochloride Purification
Crystallization is the primary method for purifying the crude this compound salt. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A suitable solvent system is one in which the salt has high solubility at an elevated temperature but low solubility at a reduced temperature.
The purification process involves dissolving the impure dihydrochloride salt in a minimum amount of a hot solvent or solvent mixture. Common solvents for recrystallizing amine salts include alcohols (like ethanol or methanol), water, or mixtures thereof. Once the salt is fully dissolved, the solution is slowly cooled to induce the formation of crystals. Slow cooling is crucial as it allows for the gradual and orderly arrangement of molecules into a crystal lattice, excluding impurities which tend to remain in the solution (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. For highly impure samples, multiple recrystallization cycles may be necessary to achieve the desired level of purity.
Scale-Up Considerations and Process Chemistry for this compound Production
Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of various process chemistry and engineering factors. The primary goals of scale-up are to ensure safety, cost-effectiveness, consistency, and environmental sustainability without compromising product quality.
A key challenge in scaling up is maintaining control over reaction parameters such as temperature, mixing, and addition rates. Exothermic reactions that are easily managed in small flasks can generate significant heat in large reactors, requiring efficient heat exchange systems to prevent runaway reactions and the formation of byproducts. The choice of synthetic route is critical; methods that are viable on a gram-scale, such as those using water as a solvent and biocompatible catalysts, are particularly attractive for large-scale production due to their reduced cost, safety hazards, and environmental impact. acs.orgnih.gov
Purification at a large scale also presents challenges. While laboratory purification often relies on techniques like column chromatography, these are generally not economically feasible for bulk production. Therefore, an emphasis is placed on developing robust crystallization processes that can consistently yield the dihydrochloride salt with the required purity. chemdiv.com This involves optimizing solvent selection, crystallization temperature profiles, and seeding strategies to control crystal size and morphology, which can impact filtration, drying, and downstream processing. The recovery and recycling of solvents are also crucial economic and environmental considerations in industrial-scale operations.
Reaction Mechanisms and Reactivity of the 1,8 Naphthyridin 3 Amine Scaffold
Ring-Closing Reactions and Cyclization Mechanisms
The construction of the 1,8-naphthyridine (B1210474) skeleton is most commonly achieved through condensation and cyclization reactions. The Friedländer annulation is a classical and widely utilized method for this purpose. rsc.orgrsc.org
The Friedländer synthesis involves the reaction of a 2-aminopyridine (B139424) derivative, specifically 2-aminonicotinaldehyde or a related ketone, with a compound containing an α-methylene group adjacent to a carbonyl functionality. rsc.orgnih.gov The reaction can be catalyzed by acids, bases, or, more recently, by green and reusable catalysts like ionic liquids. nih.govnih.gov
The proposed mechanism for the base-catalyzed Friedländer reaction initiates with the deprotonation of the α-methylene ketone to form a nucleophilic enolate. acs.org This enolate then undergoes an aldol-type addition to the aldehyde group of the 2-aminopyridine. The subsequent step involves an intramolecular cyclization through the nucleophilic attack of the amino group onto the ketone carbonyl, followed by a dehydration step that leads to the formation of the aromatic 1,8-naphthyridine ring system. nih.govacs.org A variety of ketones and aldehydes can be employed in this reaction, allowing for the synthesis of a diverse range of substituted 1,8-naphthyridines. nih.gov
Table 1: Examples of Friedländer Reaction for 1,8-Naphthyridine Synthesis
| 2-Aminopyridine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Reference(s) |
| 2-Aminonicotinaldehyde | Acetone | Choline (B1196258) Hydroxide (B78521) / Water | 2-Methyl-1,8-naphthyridine | nih.gov |
| 2-Aminonicotinaldehyde | Cyclohexanone | Basic Ionic Liquid | 2,3,4,5-Tetrahydroacridine | nih.gov |
| 2-Aminonicotinaldehyde | 2-Phenylacetophenone | Basic Ionic Liquid | 2,3-Diphenyl-1,8-naphthyridine | nih.gov |
| 2-Aminonicotinaldehyde | Various Carbonyls | Water | Substituted 1,8-naphthyridines | rsc.org |
Another innovative approach to forming substituted amino-1,8-naphthyridines involves a cycloaddition-ring expansion sequence. The reaction of a 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with an azide (B81097), such as sodium azide (NaN3) or trimethylsilyl (B98337) azide (Me3SiN3), under microwave irradiation proceeds via a rearrangement to yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones. kthmcollege.ac.in
Nucleophilic and Electrophilic Substitution Reactions on the Naphthyridine Core
The electronic nature of the 1,8-naphthyridine ring system, characterized by two electron-withdrawing nitrogen atoms, renders the core electron-deficient. This deactivation makes electrophilic aromatic substitution reactions, which typically require an electron-rich aromatic system, difficult to achieve. Conversely, the electron-poor character of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at positions ortho or para to the ring nitrogens (e.g., C2, C4, C5, and C7).
Halogenated 1,8-naphthyridines are common precursors for introducing various nucleophiles. For instance, a chloro substituent at the C2 position can be readily displaced by amine nucleophiles. The synthesis of 2-(4-(phenylglycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives exemplifies this reactivity, where a 2-chloro-1,8-naphthyridine-3-carbonitrile (B1352722) intermediate reacts with a piperazine (B1678402) derivative to form the final product via nucleophilic substitution. rsc.orgnih.gov This reactivity is analogous to that observed in the related 1,5-naphthyridine (B1222797) series, where 2-chloro and 4-chloro derivatives are converted to their corresponding amino-substituted counterparts. nih.gov
Derivatization at Amine (C3) and Other Positions (e.g., C2, C7, N1)
Once the 1,8-naphthyridine-3-amine scaffold is formed, it can be further functionalized at multiple positions to modulate its physicochemical and biological properties.
Derivatization at the C3-Amine: The primary amino group at the C3 position is a versatile handle for derivatization. It can readily undergo acylation reactions to form amides. For example, 2-amino-1,8-naphthyridine-3-carboxamides can be synthesized by condensing 2-aminonicotinaldehyde with N-arylcyanoacetamides. researchgate.net Further modifications at the 3-position by incorporating various secondary amines have been explored to enhance biological activity. nih.gov
Derivatization at C2 and C7: The C2 and C7 positions are activated towards nucleophilic substitution, especially if they bear a leaving group. As mentioned, the C2 position is often substituted with various amine-containing moieties. rsc.orgnih.gov The C7 position can also be functionalized. For instance, 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been synthesized, demonstrating that alkyl groups can be incorporated at this position. researchgate.net
Derivatization at N1: The nitrogen atom at the 1-position can be derivatized through N-alkylation reactions, typically using alkyl halides. wikipedia.orgmasterorganicchemistry.com This is a common strategy to introduce substituents that can influence the molecule's steric and electronic properties. The synthesis of 1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one serves as a clear example of N-alkylation at the N1 position. nih.gov
Table 2: Examples of Derivatization of the 1,8-Naphthyridine Scaffold
| Position | Type of Reaction | Reactant/Reagent | Resulting Moiety | Reference(s) |
| C3 | Amide Formation | N-Arylcyanoacetamides | N-Arylcarboxamide | researchgate.net |
| C3 | Amine Coupling | Secondary Amines | Tertiary Amine/Amide | nih.gov |
| C2 | Nucleophilic Substitution | Piperazine Derivatives | Piperazinyl | rsc.orgnih.gov |
| C2 | Nucleophilic Substitution | Hydroxypropyloxyamines | Substituted Ether | nih.gov |
| C7 | Cyclization Precursor | - | Methyl | researchgate.net |
| N1 | N-Alkylation | Ethylating Agent | Ethyl | nih.gov |
Investigating Rearrangement Reactions and Tautomerism
Rearrangement reactions provide alternative synthetic routes to novel heterocyclic structures. For the 1,8-naphthyridine system, a notable rearrangement occurs during the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones with azides, which proceeds through a cycloaddition and subsequent ring expansion with rearrangement to yield amino-1,8-naphthyridin-2(1H)-ones. kthmcollege.ac.in While less common than direct cyclizations, such rearrangements offer a unique pathway to specific substitution patterns.
Tautomerism is an important consideration for heterocyclic amines. For 1,8-naphthyridin-3-amine (B1315231), the potential for amino-imino tautomerism exists, where the proton can shift from the exocyclic amino group to one of the ring nitrogens. While specific studies on the 3-amino isomer are scarce, research on related 2,7-disubstituted 1,8-naphthyridines confirms that tautomeric equilibria are significant in this scaffold. researchgate.net In systems like 2-amino-1,8-naphthyridine, the amino tautomer is generally favored. nih.gov Theoretical and database studies on similar N-aryl amino/imino systems suggest that the preference for one tautomer over another is heavily influenced by the potential for electronic conjugation. rsc.org For 1,8-naphthyridin-3-amine, the amino form is expected to be the predominant tautomer under normal conditions.
Stereoselective Synthesis and Chiral Induction in 1,8-Naphthyridin-3-amine Derivatives
The introduction of chirality into the 1,8-naphthyridine scaffold is of great interest for developing selective therapeutic agents. Stereoselective synthesis can be achieved by employing chiral catalysts or auxiliaries during the construction of the ring system or its subsequent modification.
A notable example of asymmetric synthesis in a closely related scaffold is the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound. nih.gov In this strategy, a key chiral stereocenter was established via the asymmetric reduction of a dihydronaphthyridine intermediate. The reduction was accomplished using a ruthenium-catalyzed enantioselective transfer hydrogenation, which effectively transferred chirality to the naphthyridine core. nih.gov This approach highlights a powerful strategy—asymmetric hydrogenation of a prochiral precursor—that could be adapted for the stereoselective synthesis of chiral 1,8-naphthyridine derivatives, including those with substituents that could be converted to a 3-amino group.
Advanced Spectroscopic and Structural Elucidation Methodologies for 1,8 Naphthyridin 3 Amine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,8-naphthyridin-3-amine (B1315231) systems. Analysis of one- and two-dimensional spectra allows for the complete assignment of proton and carbon signals.
The ¹H NMR spectrum of the 1,8-naphthyridine (B1210474) core provides a unique fingerprint based on the chemical shifts and coupling constants of its aromatic protons. For 1,8-naphthyridin-3-amine dihydrochloride (B599025), the protonation of the two ring nitrogens and the exocyclic amine group significantly influences the electronic environment, leading to a general downfield shift of the proton signals compared to the neutral parent compound.
The aromatic region is expected to display signals corresponding to the five protons on the naphthyridine skeleton. The proton at the C2 position is typically the most deshielded due to its proximity to two nitrogen atoms. The protons on the pyridine (B92270) ring (H2, H4) and the benzene (B151609) ring (H5, H6, H7) exhibit characteristic splitting patterns based on their coupling with adjacent protons. lew.ro The signal for the amine protons (-NH3+) is often observed as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org Deuterium exchange experiments can confirm the assignment of these labile protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1,8-Naphthyridin-3-amine Dihydrochloride in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.8 - 9.2 | d | J = ~2.5 Hz |
| H-4 | 8.5 - 8.8 | d | J = ~2.5 Hz |
| H-5 | 8.3 - 8.6 | dd | J = ~8.0, 1.5 Hz |
| H-6 | 7.6 - 7.9 | dd | J = ~8.0, 8.0 Hz |
| H-7 | 9.0 - 9.3 | dd | J = ~8.0, 1.5 Hz |
| -NH₃⁺ | 7.0 - 9.0 | br s | - |
Note: These are predicted values based on related 1,8-naphthyridine structures. Actual values may vary.
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The 1,8-naphthyridine skeleton is expected to show eight distinct signals for its carbon atoms. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution pattern. Carbons adjacent to nitrogen atoms (C2, C7, C8a) are typically found further downfield. chemicalbook.com
In this compound, the C3 carbon, directly attached to the amino group, will have its chemical shift influenced by the substituent effect. The protonation of the heterocyclic nitrogens will cause the adjacent carbons to shift downfield. Quaternary carbons (C4a, C8a) are usually identifiable by their lower intensity in proton-decoupled spectra. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 125 - 130 |
| C-4 | 140 - 145 |
| C-4a | 120 - 125 |
| C-5 | 122 - 127 |
| C-6 | 135 - 140 |
| C-7 | 148 - 153 |
| C-8a | 155 - 160 |
Note: These are predicted values based on related 1,8-naphthyridine structures. Actual values may vary.
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is crucial for tracing the connectivity of protons within the individual pyridine and benzene rings of the naphthyridine core. lew.roresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.org It allows for the definitive assignment of carbon atoms that bear hydrogen atoms by linking the already assigned proton signals to their corresponding carbon partners.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. d-nb.info The spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.
The presence of the aromatic 1,8-naphthyridine core is indicated by aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov The most significant feature for the dihydrochloride salt would be the absorptions related to the ammonium (B1175870) group (-NH3+). These include broad N⁺-H stretching bands in the 3200-2800 cm⁻¹ region and N⁺-H bending (asymmetric and symmetric) vibrations around 1600-1500 cm⁻¹. instanano.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 2800 | N⁺-H stretching (broad) | Ammonium (-NH₃⁺) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1620 - 1580 | N⁺-H bending (asymmetric) | Ammonium (-NH₃⁺) |
| 1600 - 1450 | C=C and C=N stretching | Aromatic Ring |
| 1550 - 1480 | N⁺-H bending (symmetric) | Ammonium (-NH₃⁺) |
| 1300 - 1000 | C-N stretching | Aryl-Amine |
Note: Values are typical ranges for the specified functional groups.
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 146.07. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the ion. nih.gov The theoretical exact mass for the [M+H]⁺ ion of C₈H₇N₃ is 146.0718, and an experimental HRMS value consistent with this would strongly support the proposed structure. uni.lu
Under harsher ionization conditions, such as Electron Ionization (EI), the parent 1,8-naphthyridine ring is known to undergo fragmentation, often involving the loss of neutral molecules like HCN (27 Da), which can help in confirming the core structure. nist.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. This technique is fundamental for verifying the empirical and molecular formula of a synthesized compound, especially for a salt like the dihydrochloride. nih.gov The experimentally determined percentages should closely match the calculated theoretical values for a pure sample, typically within a margin of ±0.4%. researchgate.net
Table 4: Theoretical Elemental Composition of this compound (C₈H₉Cl₂N₃)
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 96.08 | 44.06% |
| Hydrogen | H | 1.008 | 9.072 | 4.16% |
| Chlorine | Cl | 35.45 | 70.90 | 32.51% |
| Nitrogen | N | 14.01 | 42.03 | 19.27% |
| Total | | | 218.08 | 100.00% |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This methodology provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms, thereby offering profound insights into the steric and electronic properties of molecules in the solid state. For 1,8-naphthyridine systems, X-ray crystallography has been instrumental in elucidating the foundational geometry of the heterocyclic core and the influence of various substituents on its conformation and intermolecular interactions.
The solid-state structure of the parent 1,8-naphthyridine molecule has been determined, revealing a non-planar conformation. iucr.org This deviation from planarity is attributed to the steric repulsion between the lone pairs of electrons on the two nitrogen atoms. iucr.org However, upon chelation to a metal ion, the 1,8-naphthyridine ligand becomes planar. iucr.org
In a study of 2,7-bis(trichloromethyl)-1,8-naphthyridine, the 1,8-naphthyridine ring was found to be nearly planar. nih.gov The crystal structure showed that the molecules are stacked in an antiparallel fashion, with short Cl···Cl and Cl···N contacts observed. nih.gov
More recently, the single-crystal X-ray crystallographic structure of a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative, compound ANC-5, was determined to further understand its molecular arrangement. nih.gov The crystals for this analysis were grown from a methanol (B129727) and dichloromethane (B109758) mixture. nih.gov
The crystallographic data for several 1,8-naphthyridine derivatives are summarized in the interactive tables below, providing a comparative view of their key structural parameters.
Crystallographic Data for 1,8-Naphthyridine
| Parameter | Value |
|---|---|
| Formula | C₈H₆N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.170(8) |
| b (Å) | 10.485(6) |
| c (Å) | 11.454(8) |
| β (°) | 117.66(8) |
| Z | 4 |
Data sourced from Acta Crystallographica Section B. iucr.org
Crystallographic Data for 2,7-Bis(trichloromethyl)-1,8-naphthyridine
| Parameter | Value |
|---|---|
| Formula | C₁₀H₄Cl₆N₂ |
| Crystal System | Monoclinic |
| a (Å) | 19.9154(4) |
| b (Å) | 6.5977(1) |
| c (Å) | 10.5975(2) |
| β (°) | 111.483(2) |
| V (ų) | 1295.73(4) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E. nih.gov
These crystallographic studies collectively underscore the utility of X-ray diffraction in providing a detailed understanding of the solid-state structures of 1,8-naphthyridine systems. The precise atomic coordinates and intermolecular contact information derived from these analyses are invaluable for structure-activity relationship studies and the rational design of new 1,8-naphthyridine-based compounds.
Computational and Theoretical Investigations of 1,8 Naphthyridin 3 Amine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For 1,8-naphthyridine (B1210474) systems, DFT has been employed to understand their fundamental electronic structure, which is crucial for predicting their reactivity and molecular interactions.
Studies on derivatives of the 1,8-naphthyridine scaffold, such as 1,8-naphthyridine-3-carboxamides, have utilized DFT calculations to determine key electronic parameters. researchgate.net These calculations are often performed using functionals like B3LYP with a basis set such as 6-31G(d) to obtain optimized molecular geometries and electronic properties. researchgate.net
A critical aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jseepublisher.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
For various 1,8-naphthyridine derivatives, the distribution of HOMO and LUMO densities has been visualized. researchgate.net These visualizations, often depicted as orbital plots, show that the HOMO and LUMO are typically distributed across the entire 1,8-naphthyridine ring system, indicating the delocalization of π-electrons which is characteristic of such aromatic systems. researchgate.net
Furthermore, Molecular Electrostatic Potential (MESP) maps are generated based on DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The MESP plots for 1,8-naphthyridine derivatives reveal the electronegative regions, often associated with the nitrogen atoms of the naphthyridine core and any carbonyl oxygen atoms present in substituents. These regions are potential sites for hydrogen bonding and other electrostatic interactions. researchgate.net
Molecular Modeling and Docking Studies of Compound Interactions
Molecular modeling and docking are indispensable computational techniques for predicting the binding modes and affinities of small molecules with macromolecular targets, such as proteins and enzymes. For 1,8-naphthyridine derivatives, these studies have been instrumental in understanding their potential as therapeutic agents.
Docking simulations are performed to place a ligand (the 1,8-naphthyridine derivative) into the binding site of a target receptor in a variety of conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. These studies have been conducted on various 1,8-naphthyridine derivatives targeting different biological receptors.
For instance, in the context of anti-Parkinson's agents, derivatives of 1,8-naphthyridine with modifications at the 3-position have been docked into the adenosine (B11128) A2A receptor. nih.gov The results from these studies provide docking scores and binding energy estimations, which help in identifying promising candidates for further development. nih.gov Similarly, 1,8-naphthyridine-3-carboxylic acid analogues have been docked into the histamine (B1213489) H1 receptor to evaluate their potential as antihistaminic agents. researchgate.net
The interaction patterns revealed by docking studies are crucial. They highlight key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the receptor's active site. For example, the nitrogen atoms of the 1,8-naphthyridine core and functional groups at the 3-position, such as amide or amine groups, are often involved in hydrogen bonding, which is a critical determinant of binding affinity. nih.gov
The outcomes of these docking studies are often presented in tabular format, summarizing the binding affinities and key interactions for a series of compounds.
| Compound | Docking Score (kcal/mol) | Binding Energy (MMGBSA dG bind, kcal/mol) |
|---|---|---|
| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | -8.407 | -56.60 |
| N-(4-(2-diethylaminoethoxy)phenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | -8.562 | -64.13 |
In Silico Prediction of Molecular Interactions and Binding Modes
In silico prediction methods extend beyond simple docking to provide a more dynamic and comprehensive understanding of molecular interactions. Techniques such as Molecular Dynamics (MD) simulations are employed to study the stability of the ligand-receptor complex over time and to observe the conformational changes that may occur upon binding.
For 1,8-naphthyridine derivatives, MD simulations have been used to validate the binding poses obtained from docking studies. nih.gov By simulating the movement of the ligand within the binding pocket of the receptor over a period of nanoseconds, researchers can assess the stability of the predicted interactions. A stable complex is characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the ligand's position. nih.gov
These simulations provide a deeper understanding of the binding mode by revealing the dynamic nature of the interactions. For example, the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation can confirm their importance for binding affinity. In silico studies on 1,8-naphthyridine derivatives have suggested that certain modifications at the 3-position can lead to the formation of stable complexes with their target receptors. nih.gov
Conformational Analysis and Energy Landscapes of 1,8-Naphthyridin-3-amine (B1315231)
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape, often visualized as a potential energy surface (PES), provides information about the relative stabilities of different conformers.
For molecules with rotatable bonds, such as the bond connecting the amine group to the 1,8-naphthyridine core in 1,8-naphthyridin-3-amine, conformational analysis is crucial for understanding its preferred three-dimensional structure. This can be performed computationally by systematically rotating the dihedral angle of the bond of interest and calculating the energy at each step. This process, known as a PES scan, can be carried out using quantum mechanical methods like DFT. researchgate.netresearchgate.netuni-muenchen.descispace.com
Theoretical Basis for Structure-Activity Relationship (SAR) Studies at the Molecular Level
Theoretical calculations provide a fundamental basis for understanding and interpreting Structure-Activity Relationship (SAR) studies. By correlating computed molecular properties with observed biological activities, a more rational approach to drug design can be achieved.
For 1,8-naphthyridine derivatives, SAR studies have shown that modifications at the 3-position of the nucleus can significantly impact their biological activity. nih.govtandfonline.com Computational studies help to explain these observations at the molecular level. For instance, DFT calculations can quantify how different substituents at the C-3 position affect the electronic properties of the molecule, such as its charge distribution and frontier orbital energies. These electronic changes can, in turn, influence the strength of interactions with a biological target.
Molecular docking studies are also a cornerstone of theoretical SAR. By comparing the docking scores and binding modes of a series of analogues, researchers can identify which structural features are essential for potent activity. nih.gov For example, if a particular substituent consistently forms a crucial hydrogen bond in the active site, this provides a clear rationale for its importance in the SAR.
In essence, computational and theoretical investigations provide a molecular-level understanding that complements experimental SAR data, allowing for a more predictive and efficient drug discovery process for 1,8-naphthyridine-based compounds. researchgate.net
Future Directions and Emerging Research Areas for 1,8 Naphthyridin 3 Amine Dihydrochloride
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of 1,8-naphthyridine (B1210474) derivatives is undergoing a significant transformation towards more environmentally benign methodologies. Traditional methods often rely on harsh conditions and hazardous organic solvents. nih.gov Modern research, however, focuses on aligning synthetic protocols with the principles of green chemistry, emphasizing efficiency, safety, and sustainability.
A primary innovation is the increasing use of water as a reaction solvent. The Friedländer annulation, a classical method for synthesizing the naphthyridine core, has been successfully adapted to aqueous media, sometimes eliminating the need for metal catalysts. rsc.org For instance, the reaction of 2-aminonicotinaldehyde with various carbonyl compounds can proceed in high yield using water as the solvent. rsc.org Other approaches include catalyst-free, three-component domino reactions in benign solvents like ethanol (B145695), which offer high yields and regioselectivity with short reaction times. rsc.org
The use of ionic liquids (ILs) as both catalysts and solvents represents another green alternative, facilitating simple, high-yielding synthesis and catalyst recycling. nih.govacs.org Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow the construction of complex 1,8-naphthyridine structures in a single step from simple precursors, significantly improving atom economy and reducing waste. nih.gov These MCRs have been performed effectively in aqueous solutions with reusable catalysts. nih.gov
| Green Chemistry Approach | Key Features | Example Condition | Reference |
|---|---|---|---|
| Aqueous Friedländer Reaction | Uses water as solvent, mild conditions, high yields. | 2-aminonicotinaldehyde and a carbonyl partner in water. | rsc.org |
| Catalyst-Free Domino Reaction | One-pot, three-component synthesis, high regioselectivity. | Glutaraldehyde, malononitrile (B47326), and β-ketoamides in ethanol. | rsc.org |
| Ionic Liquid (IL) Catalysis | ILs act as both solvent and catalyst, recyclable system. | Friedländer reaction in [Bmmim][Im] at 80 °C. | acs.org |
| Aqueous Multicomponent Reaction | High yields at room temperature, reusable catalyst. | Benzaldehydes, malononitrile, phenol, and acetylenic esters with SiO2/Fe3O4 catalyst in water. | nih.gov |
Advanced Automation and High-Throughput Techniques in Synthesis and Characterization
The exploration of the vast chemical space surrounding the 1,8-naphthyridine scaffold necessitates more efficient synthetic and analytical workflows. Advanced automation and high-throughput (HT) techniques are becoming crucial for accelerating the discovery and optimization of derivatives. Automated synthesis platforms, which have evolved from single-step to multi-step processes for distinct reactions, are being developed to produce libraries of N-heterocycles. researchgate.netnih.gov
Cartridge-based automated synthesizers, for example, offer a user-friendly approach by encapsulating all necessary reagents and purification media for a specific transformation, allowing for the rapid and safe production of compounds without specialized programming skills. youtube.com This "plug-and-play" concept is readily applicable to the derivatization of the 1,8-naphthyridin-3-amine (B1315231) core.
Continuous flow synthesis is another powerful technique being applied to naphthyridine synthesis. rsc.org A telescoped continuous flow process was successfully developed for an alkynylnaphthyridine anticancer agent, demonstrating the potential for rapid and scalable production. acs.org High-throughput tools, such as mass spectrometry-based screening, can be integrated into these flow systems to quickly optimize reaction conditions, such as the order of reagent addition, leading to significant efficiency gains. acs.org These automated and HT methods are pivotal for rapidly generating libraries of 1,8-naphthyridine derivatives for screening in various chemical applications.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel 1,8-naphthyridine derivatives. While traditional computational methods like molecular docking and Density Functional Theory (DFT) calculations are already used to predict the properties and potential applications of these compounds, AI and ML offer the ability to navigate the immense landscape of possible chemical structures with greater speed and predictive power. rsc.orgnih.govresearchgate.net
Current in silico studies on 1,8-naphthyridine derivatives lay the groundwork for more advanced AI applications. Researchers use molecular docking to understand binding interactions and DFT to calculate electronic properties, which correlate with experimental observations like spectroscopic behavior. nih.govias.ac.in For instance, in silico predictions have been employed to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed 1,8-naphthyridine-3-carbonitrile (B1524053) analogues. rsc.org
Exploration of Novel Chemical Reactivities and Transformations
While the synthesis of the 1,8-naphthyridine core is well-established through methods like the Friedländer reaction, future research is increasingly focused on novel post-synthesis functionalization. organic-chemistry.org The exploration of new chemical reactivities allows for the precise modification of the scaffold, enabling fine-tuning of its chemical and physical properties.
A significant area of development is the transition-metal-free activation of C-H bonds. A recently developed method allows for the direct α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source. rsc.org This approach is highly chemoselective and avoids the use of expensive and toxic metal catalysts, representing a significant step forward in the selective functionalization of the heterocycle.
Furthermore, photocatalysis is an emerging field with the potential to unlock new transformations for 1,8-naphthyridine derivatives. Supramolecular photocatalysis, for example, uses host-guest chemistry to bring a photosensitizer and a substrate into close proximity, facilitating specific chemical reactions. beilstein-journals.org Applying such principles to the 1,8-naphthyridine scaffold could enable highly selective and previously inaccessible functionalizations under mild, light-driven conditions. Future work will likely expand beyond traditional cross-coupling reactions to explore these more advanced and sustainable synthetic tools.
Multidisciplinary Applications Beyond Current Scope (Purely Chemical)
The unique electronic and structural properties of the 1,8-naphthyridine scaffold make it a versatile building block for applications entirely within the chemical sciences, particularly in materials science and catalysis. kthmcollege.ac.in Its rigid, planar structure and electron-deficient nature are being exploited to create novel functional materials.
In materials science, 1,8-naphthyridine derivatives have shown significant promise as n-type (electron-transporting) materials and emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Their high thermal stability, electron affinity, and tunable fluorescence make them excellent candidates for developing high-performance blue, green, yellow, and white-pink OLEDs. rsc.orgrsc.org By systematically varying the structure, researchers can fine-tune the photophysical properties to achieve desired emission colors and efficiencies. rsc.org
The ability of the two nitrogen atoms in the 1,8-naphthyridine core to act as a bidentate ligand is central to its use in coordination chemistry and catalysis. acs.org The rigid framework can be used to construct dinuclear metal complexes with controlled metal-metal distances, mimicking active sites in metalloenzymes. flinders.edu.auresearchgate.net Ruthenium complexes incorporating 1,8-naphthyridine ligands have demonstrated catalytic activity in oxidation reactions. rsc.org The scaffold is also a key component in fluorescent chemosensors designed for the selective detection of metal ions such as Zn²⁺, Cu²⁺, and Hg²⁺, where coordination to the metal ion triggers a distinct optical response. nih.govrsc.orgnih.gov
| Application Area | Function of 1,8-Naphthyridine | Key Properties | Reference |
|---|---|---|---|
| Organic Electronics (OLEDs) | Emitter and Electron-Transport Material | High fluorescence quantum yield, thermal stability, high electron affinity. | rsc.orgresearchgate.netrsc.org |
| Coordination Chemistry & Catalysis | Bidentate Ligand | Forms stable mono- and di-metallic complexes, facilitates catalytic oxidation. | flinders.edu.auresearchgate.netrsc.org |
| Chemical Sensing | Fluorescent Chemosensor | Selective binding to metal ions (Zn²⁺, Cu²⁺, Hg²⁺) leading to a change in fluorescence. | nih.govrsc.orgnih.gov |
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 1,8-naphthyridin-3-amine dihydrochloride in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, safety glasses, and a lab coat to prevent skin/eye contact. Use P95 (US) or P1 (EU) particulate respirators for dust control .
- Ventilation : Ensure local exhaust ventilation in areas where dust or aerosols may form .
- Spill Management : Avoid dust generation; collect spills using a HEPA-filter vacuum or damp cloth. Dispose in sealed containers labeled for hazardous waste .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .
Q. Why is the dihydrochloride salt form preferred over the free base in research applications?
- Methodological Answer :
- Enhanced Solubility : The dihydrochloride form improves aqueous solubility, critical for in vitro assays or dissolution studies .
- Stability : Dihydrochloride salts often exhibit better thermal and oxidative stability under standard storage conditions (room temperature, dry environments) .
- Bioavailability : Protonation of amine groups may enhance membrane permeability in biological studies .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR (e.g., aromatic protons at δ 8.02–9.11 ppm) and FTIR (amine N-H stretches ~3300 cm) .
- Purity Assessment : HPLC with UV detection (λ ~254 nm) or elemental analysis (C, H, N within ±0.4% of theoretical) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 145.16 for the free base) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Conditions : Store in airtight containers at room temperature (15–25°C) in a desiccator to prevent hygroscopic degradation .
- Incompatibilities : Avoid exposure to strong oxidizers, acids, or bases to prevent salt decomposition .
Advanced Research Questions
Q. How can synthetic challenges in preparing 1,8-naphthyridin-3-amine derivatives be addressed?
- Methodological Answer :
- Route Optimization : Use Gould-Jacobs cyclization (e.g., ethoxy methylene malonate with 2-aminopyridine) followed by N-alkylation with NaH/DMF for regioselective functionalization .
- Purification : Column chromatography with methanol:chloroform (10:40) to isolate derivatives; recrystallize from ethanol for high-purity crystals .
- Yield Improvement : Optimize reaction time and temperature (e.g., 24 hr at 80°C for coupling with amines) .
Q. What strategies are effective for modifying the 1,8-naphthyridine core to enhance antitumor activity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl at C7) to improve DNA intercalation or topoisomerase inhibition .
- Hybrid Scaffolds : Conjugate carboxylic acid derivatives (e.g., 1,8-naphthyridine-3-carboxylic acid) with cyclic amines (morpholine, piperazine) to modulate pharmacokinetics .
- SAR Studies : Compare EC values of analogs in cell viability assays (e.g., MTT on HeLa cells) to identify critical substituents .
Q. How can researchers evaluate the biological activity of 1,8-naphthyridin-3-amine derivatives?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
- Anticancer : Dose-response curves in cell lines (e.g., IC via SRB assay) .
- Mechanistic Studies :
- Enzyme Inhibition : Fluorescence polarization for kinase or protease inhibition (e.g., VEGFR2) .
- DNA Binding : UV-Vis titration or ethidium bromide displacement assays .
Q. What factors influence the stability of this compound under experimental conditions?
- Methodological Answer :
- pH Sensitivity : Monitor degradation via HPLC in buffers (pH 1–13); the dihydrochloride form is stable at pH 4–6 but hydrolyzes in alkaline conditions .
- Thermal Stability : Perform TGA/DSC to determine decomposition onset (~200°C for the free base; higher for salts) .
- Light Exposure : Use amber vials to prevent photodegradation; validate stability under UVA/visible light via accelerated aging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
